Ethyl 3-Amino-4-Phenylbutanoate: Structural Analysis, Synthesis, and Application in DPP-IV Inhibitor Development
Ethyl 3-Amino-4-Phenylbutanoate: Structural Analysis, Synthesis, and Application in DPP-IV Inhibitor Development
Executive Summary
Ethyl 3-amino-4-phenylbutanoate (CAS 149193-77-1) is a highly versatile β -amino ester and a critical chiral building block in modern medicinal chemistry. As the ethyl ester of β -homophenylalanine, its primary application lies in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors—a premier class of oral hypoglycemic agents (gliptins) used in the management of type 2 diabetes[1]. This technical guide deconstructs the structural properties, enantioselective resolution workflows, and pharmacological applications of this compound, providing a self-validating framework for drug development professionals.
Structural & Physicochemical Profiling
The molecular architecture of ethyl 3-amino-4-phenylbutanoate features a butanoate backbone substituted with a phenyl group at the C4 position and a primary amine at the C3 position.
Causality in Structural Design: Esterification of the C1 carboxylate to an ethyl ester is not merely a protective measure; it is a strategic necessity. The ethyl group masks the hydrogen-bond donating capacity of the free acid, thereby preventing undesired zwitterion formation and self-condensation during downstream peptide coupling[2]. Furthermore, the ethyl moiety provides the requisite steric bulk to effectively engage the hydrophobic binding pockets of lipases during biocatalytic resolution, enabling precise stereodiscrimination[3].
Quantitative Data Summary
| Property | Value | Method / Significance |
| Chemical Name | Ethyl 3-amino-4-phenylbutanoate | IUPAC Standard |
| CAS Number | 149193-77-1 | Registry Identifier |
| Molecular Formula | C12H17NO2 | Elemental Composition |
| Monoisotopic Mass | 207.1259 Da | High-Resolution Mass Spectrometry (HRMS) |
| SMILES | CCOC(=O)CC(CC1=CC=CC=C1)N | Cheminformatics[4] |
| Physical Form | Liquid (at standard conditions) | Handling and Storage[5] |
Mechanistic Synthesis & Chiral Resolution
The biological efficacy of DPP-IV inhibitors is highly stereodependent. Typically, the (R)-enantiomer of the β -amino acid derivative is required to perfectly align with the S1 and S2 pockets of the DPP-IV active site[1]. Consequently, racemic ethyl 3-amino-4-phenylbutanoate must undergo rigorous chiral resolution.
A highly efficient direct enzymatic route utilizes Lipase PS (from Burkholderia cepacia). The enzyme selectively hydrolyzes the (S)-enantiomer of the ester into the free (S)- β -amino acid, leaving the desired (R)-ethyl 3-amino-4-phenylbutanoate intact[3].
Figure 1: Biocatalytic kinetic resolution of racemic ethyl 3-amino-4-phenylbutanoate.
Application in Drug Development: DPP-IV Inhibition
DPP-IV is a proline/alanine-specific cell-surface serine protease that rapidly cleaves and inactivates incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP)[1].
By coupling the (R)-enantiomer of ethyl 3-amino-4-phenylbutanoate with fused heterocyclic systems (e.g., triazolopiperazines), researchers synthesize potent β -amino amide DPP-IV inhibitors[2]. The primary amine of the β -amino acid forms critical salt bridges with Glu205 and Glu206 in the S2 pocket of DPP-IV, while the phenyl ring occupies the hydrophobic S1 pocket, competitively blocking the enzyme and extending the half-life of endogenous GLP-1.
Figure 2: Mechanism of action for β-amino amide DPP-IV inhibitors in glycemic control.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Biocatalytic Kinetic Resolution of Racemic Ester
This protocol isolates the (R)-enantiomer required for pharmaceutical synthesis[3].
-
Substrate Preparation: Dissolve 10 mmol of racemic ethyl 3-amino-4-phenylbutanoate in 50 mL of tert-butyl methyl ether (t-BuOMe).
-
Causality Rationale: t-BuOMe is selected because it provides optimal thermodynamic activity for the lipase while maintaining high substrate solubility, preventing enzyme agglomeration.
-
-
Enzyme & Co-reactant Addition: Add 500 mg of Lipase PS (Burkholderia cepacia) followed by exactly 0.5 equivalents (5 mmol) of H2O .
-
Causality Rationale: Strict stoichiometric control of water prevents non-specific chemical hydrolysis and drives the equilibrium toward the (S)-acid without stripping the enzyme's essential hydration shell.
-
-
Incubation: Stir the suspension at 45 °C for 72 hours to reach ~50% conversion.
-
Separation: Filter the enzyme. Extract the organic layer with 1M HCl to separate the unreacted (R)-ester (organic phase) from the (S)-amino acid (aqueous phase). Neutralize and concentrate the organic phase.
-
Validation Checkpoint (Self-Validating System): Analyze the isolated (R)-ester via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Success Criteria: Enantiomeric excess (ee) must be ≥ 96%. If ee < 96%, the reaction time was insufficient or thermal degradation occurred, necessitating a recalibration of the incubation duration.
-
Protocol 2: Amide Coupling for Pharmacophore Synthesis
This protocol converts the enantiopure ester into a DPP-IV inhibitor precursor[1].
-
N-Boc Protection: React the (R)-ethyl 3-amino-4-phenylbutanoate with Boc2O and triethylamine in dichloromethane (DCM) for 4 hours.
-
Saponification: Treat the Boc-protected ester with LiOH in a THF/ H2O (3:1) mixture at 0 °C for 2 hours, followed by mild acidification (pH 4) to yield the free carboxylic acid.
-
Causality Rationale: Saponification is conducted strictly at 0 °C to prevent base-catalyzed epimerization of the labile chiral β -carbon.
-
-
Amide Coupling: React the free acid with a fused heterocyclic amine (e.g., triazolopiperazine) using EDC/HOBt and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Causality Rationale: EDC/HOBt is utilized to suppress racemization during the activation of the carboxylate, ensuring the stereochemical integrity of the final drug molecule is maintained.
-
-
Validation Checkpoint (Self-Validating System): Perform LC-MS and 1H -NMR on the purified product.
-
Success Criteria: The disappearance of the ethyl ester quartet ( ∼ 4.1 ppm) and the emergence of the amide bond signal confirm the structural integrity of the synthesized pharmacophore.
-
References
-
PubChemLite - Ethyl 3-amino-4-phenylbutanoate (C12H17NO2) Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Direct enzymatic routes to β -substituted β -amino acid enantiomers Source: Tetrahedron: Asymmetry URL:[Link]
- EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes Source: Google Patents / European Patent Office URL
-
Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. PubChemLite - Ethyl 3-amino-4-phenylbutanoate (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. ethyl 3-amino-4-phenylbutanoate | 149193-77-1 [sigmaaldrich.com]
